2-Difluoromethoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Difluoromethoxy-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound. The presence of both difluoromethoxy and trifluoromethyl groups in its structure makes it a unique molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms often imparts desirable properties such as increased metabolic stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with difluoromethylating and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-hydroxypyridine with difluoromethyl ether and trifluoromethyl iodide in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and scalable synthesis. The use of automated reactors and real-time monitoring can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethoxy-6-(trifluoromethyl)pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Difluoromethoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethoxy-4-(trifluoromethyl)pyridine
- 2-Difluoromethoxy-5-(trifluoromethyl)pyridine
- 2-Difluoromethoxy-3-(trifluoromethyl)pyridine
Uniqueness
2-Difluoromethoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. The compound’s specific structure may confer advantages in terms of stability, reactivity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVQWIIUZTENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240642 | |
Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-34-9 | |
Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214344-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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